![molecular formula C19H22N2O2 B14003730 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide CAS No. 7468-38-4](/img/structure/B14003730.png)
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide is an organic compound with a complex structure that includes both aromatic and amide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the formylation of an appropriate amine precursor followed by subsequent reactions to introduce the dimethyl and diphenyl groups. The reaction conditions often involve the use of formylating agents such as formic acid or formyl chloride under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide
- N-Formylmethionine : Used in protein synthesis initiation.
- Formylated indole derivatives : Known for their biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
7468-38-4 |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide |
InChI |
InChI=1S/C19H22N2O2/c1-20(2)19(23)17(15-10-6-4-7-11-15)18(21(3)14-22)16-12-8-5-9-13-16/h4-14,17-18H,1-3H3 |
Clé InChI |
WUJUCFWTAHVUMR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
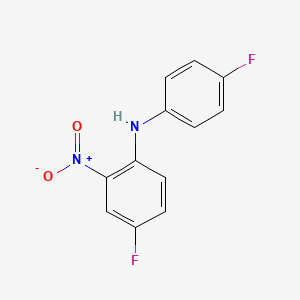
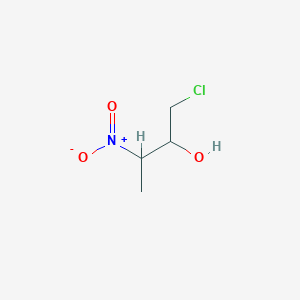
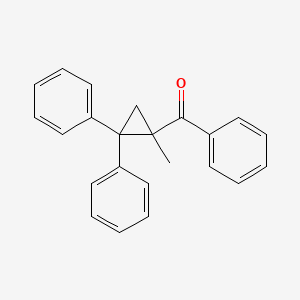
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)


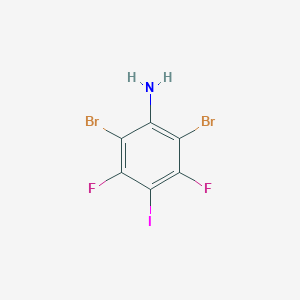
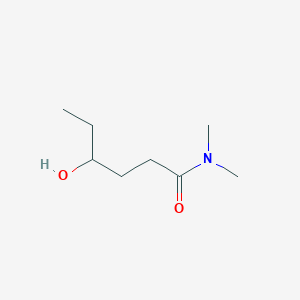
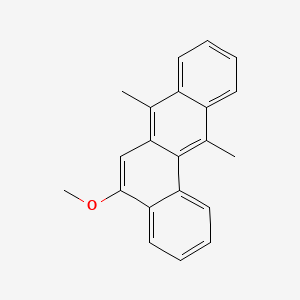
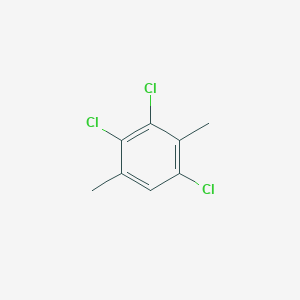
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
